N,N'-Bis(4,5-dichloro-2-methylphenyl)isophthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(4,5-dichloro-2-methylphenyl)isophthalamide is a chemical compound with the molecular formula C22H16Cl4N2O2 and a molecular weight of 482.197 g/mol . This compound is known for its unique structure, which includes two dichloromethylphenyl groups attached to an isophthalamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4,5-dichloro-2-methylphenyl)isophthalamide typically involves the reaction of 4,5-dichloro-2-methylaniline with isophthaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous-flow synthesis methods are often employed to enhance efficiency and yield. These methods involve the use of micro fixed-bed reactors and catalysts like platinum on carbon (Pt/C) to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(4,5-dichloro-2-methylphenyl)isophthalamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
N,N’-Bis(4,5-dichloro-2-methylphenyl)isophthalamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of N,N’-Bis(4,5-dichloro-2-methylphenyl)isophthalamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(3,5-dichlorophenyl)isophthalamide
- N,N’-Bis(3,4-dichlorophenyl)isophthalamide
- N,N’-Bis(2,3-dichlorophenyl)isophthalamide
- N,N’-Bis(3,5-dimethylphenyl)isophthalamide
- N,N’-Bis(2,4,5-trichlorophenyl)isophthalamide
Uniqueness
N,N’-Bis(4,5-dichloro-2-methylphenyl)isophthalamide is unique due to the specific positioning of the chlorine and methyl groups on the phenyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
6676-76-2 |
---|---|
Molecular Formula |
C22H16Cl4N2O2 |
Molecular Weight |
482.2 g/mol |
IUPAC Name |
1-N,3-N-bis(4,5-dichloro-2-methylphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H16Cl4N2O2/c1-11-6-15(23)17(25)9-19(11)27-21(29)13-4-3-5-14(8-13)22(30)28-20-10-18(26)16(24)7-12(20)2/h3-10H,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
FOWSDJPDGBMFHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC(=C(C=C3C)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.